2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-phenethylacetamide
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Overview
Description
2-{2-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, a cyclohexylcarbamoyl group, and a phenylethyl group
Preparation Methods
The synthesis of 2-{2-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2-PHENYLETHYL)ACETAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Cyclohexylcarbamoyl Group: This step involves the reaction of the thiazole derivative with cyclohexyl isocyanate to introduce the cyclohexylcarbamoyl group.
Attachment of the Phenylethyl Group: The final step involves the acylation of the intermediate with phenylethylamine under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
2-{2-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Scientific Research Applications
2-{2-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Mechanism of Action
The mechanism of action of 2-{2-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
2-{2-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2-PHENYLETHYL)ACETAMIDE can be compared with similar compounds such as:
2-[(Cyclohexylcarbamoyl)amino]acetic acid: This compound has a similar cyclohexylcarbamoyl group but lacks the thiazole and phenylethyl groups, making it less complex and potentially less versatile.
N-[(Cyclohexylcarbamoyl)amino]-2-oxoethyl}acetamide: This compound has a similar structure but with different substituents, leading to different chemical and biological properties.
The uniqueness of 2-{2-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2-PHENYLETHYL)ACETAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H26N4O2S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C20H26N4O2S/c25-18(21-12-11-15-7-3-1-4-8-15)13-17-14-27-20(23-17)24-19(26)22-16-9-5-2-6-10-16/h1,3-4,7-8,14,16H,2,5-6,9-13H2,(H,21,25)(H2,22,23,24,26) |
InChI Key |
YTUXUDBAKYWUIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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